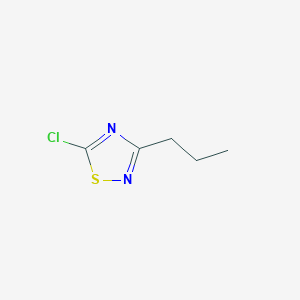

5-Chloro-3-propyl-1,2,4-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-3-propyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-propyl-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with chlorinating agents. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .

化学反应分析

Nucleophilic Substitution at the C-5 Chlorine

The chlorine atom at position 5 is highly reactive toward nucleophiles due to electron-withdrawing effects from the sulfur and nitrogen atoms in the thiadiazole ring.

Key Reactions:

-

Amine Substitution :

5 Cl 3 propyl thiadiazole+R NH2DMF 80 C5 NR2 3 propyl thiadiazole+HCl

Reaction with primary or secondary amines (e.g., methylamine, piperazine) in polar aprotic solvents (e.g., DMF) at 60–80°C yields 5-amino-3-propyl-1,2,4-thiadiazole derivatives. For example, substitution with piperazine produces N-substituted sulfonamide derivatives with yields up to 75% . -

Thiol Substitution :

Treatment with thiols (e.g., benzyl mercaptan) in basic conditions (pH 9–10) results in thioether formation. This reaction is facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB) .

Cross-Coupling Reactions

The C-5 position participates in palladium-catalyzed coupling reactions:

-

Suzuki–Miyaura Coupling :

5 Cl 3 propyl thiadiazole+Ar B OH 2Pd PPh3 45 Ar 3 propyl thiadiazole

Using arylboronic acids and Pd(PPh₃)₄ as a catalyst in toluene/ethanol at reflux, the chlorine atom is replaced with aryl groups. For instance, coupling with 4-chlorophenylboronic acid produces 5-(4-chlorophenyl)-3-propyl-1,2,4-thiadiazole (yield: 65–70%) .

Oxidation Reactions

The thiadiazole sulfur atom undergoes oxidation under controlled conditions:

-

Formation of Sulfoxides and Sulfones :

Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C yields the sulfoxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce the sulfone .

Sulfonation and Sulfonyl Chloride Formation

Exposure to chlorine gas in dichloroethane at -2°C converts the thiol group (if present) into a sulfonyl chloride. This intermediate is critical for synthesizing sulfonamide derivatives :

5 SH 3 propyl thiadiazole+Cl21 2 dichloroethane5 SO2Cl 3 propyl thiadiazole

Grignard and Alkylation Reactions

The propyl group at C-3 can undergo further alkylation or react with Grignard reagents:

-

Reaction with methylmagnesium bromide in THF adds methyl groups to the propyl chain, forming branched derivatives.

Reaction Conditions and Yields

Mechanistic Insights

科学研究应用

Medicinal Chemistry

5-Chloro-3-propyl-1,2,4-thiadiazole is primarily investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Anticancer Activity : Studies have shown that 1,3,4-thiadiazole derivatives can inhibit the growth of breast cancer cells (e.g., MCF-7) with median inhibitory concentrations (IC50) as low as 0.28 µg/mL . The incorporation of chlorine atoms in the structure enhances the cytotoxic activity of these compounds .

- Antibacterial and Antifungal Properties : The compound has been explored for its potential to combat bacterial and fungal infections. Thiadiazole derivatives have demonstrated activity against a range of pathogens, making them candidates for the development of new antibiotics .

Agricultural Applications

In agriculture, this compound is being studied for its potential use as an agrochemical :

- Herbicidal Activity : Certain thiadiazole derivatives have shown promise as herbicides due to their ability to inhibit specific enzymatic pathways in plants . This can lead to the development of effective weed control agents.

- Antiviral Properties : Research has indicated that some thiadiazole compounds possess antiviral activities against plant viruses such as tobacco mosaic virus (TMV). For example, specific derivatives exhibited approximately 50% inhibition of TMV, suggesting potential applications in crop protection .

Industrial Applications

The unique chemical properties of this compound make it useful in various industrial processes:

- Synthesis of Fine Chemicals : This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows chemists to create diverse derivatives for specialized applications.

- Production of Pharmaceuticals : Due to its favorable metabolic profile and ability to form hydrogen bonds, this compound is being explored in drug discovery efforts aimed at developing new therapeutic agents targeting various diseases .

Case Study 1: Anticancer Activity

A study evaluated a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives for their anticancer properties against MCF-7 cells. The most active compound showed an IC50 value of 0.28 µg/mL through mechanisms involving cell cycle arrest at the G2/M phase . This highlights the potential for developing targeted cancer therapies using thiadiazole scaffolds.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, novel sulfonamide derivatives containing the thiadiazole ring were synthesized and tested against TMV. Some compounds exhibited significant antiviral activity comparable to established antifungal agents like ningnanmycin . This suggests a promising avenue for agricultural applications.

作用机制

The mechanism of action of 5-Chloro-3-propyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

- 5-Chloro-1,2,3-thiadiazole

- 5-Chloro-1,2,5-thiadiazole

- 3-Propyl-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-propyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazoles, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

生物活性

5-Chloro-3-propyl-1,2,4-thiadiazole is a compound belonging to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound comprises a thiadiazole ring with a chlorine atom and a propyl group. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.

1. Antimicrobial Activity

Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant antimicrobial properties. For instance:

- Mechanism : The compounds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

- Case Studies : A study demonstrated that certain thiadiazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific derivative used .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| Other derivatives | E. coli | 125 |

2. Anticancer Activity

The anticancer potential of 1,2,4-thiadiazoles has been extensively studied:

- Mechanism : These compounds often induce apoptosis in cancer cells through various pathways including caspase activation and cell cycle arrest.

- Case Studies : In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| A549 | 10 | Moderate |

| SK-MEL-2 | 4.27 | High |

| HCT15 | 12.57 | Moderate |

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties:

属性

IUPAC Name |

5-chloro-3-propyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNBDHJCQHROEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。